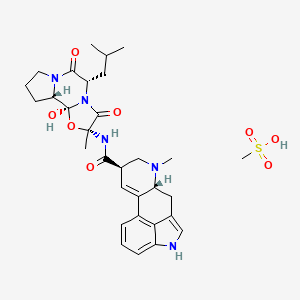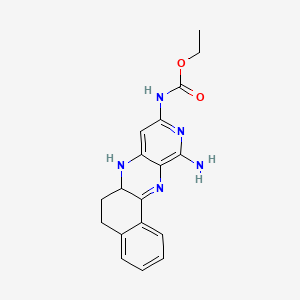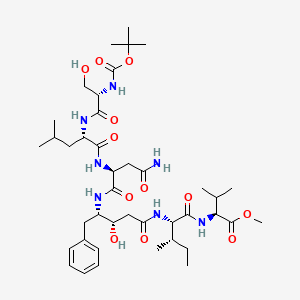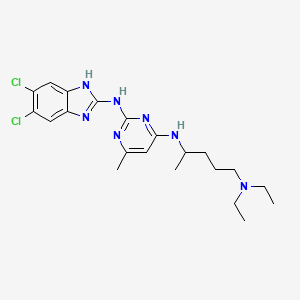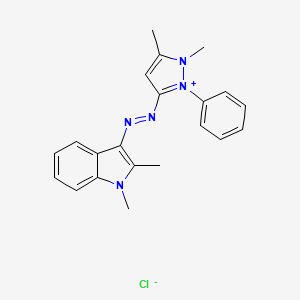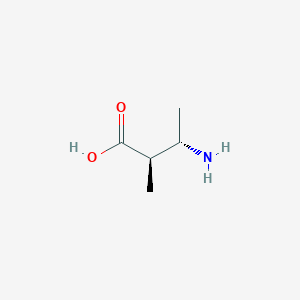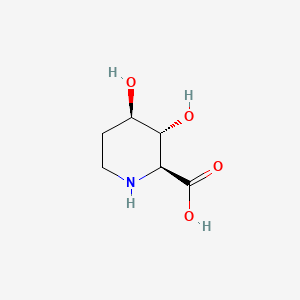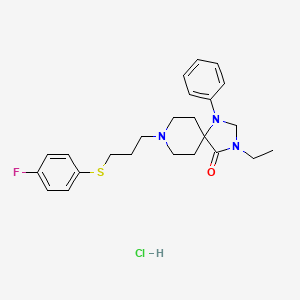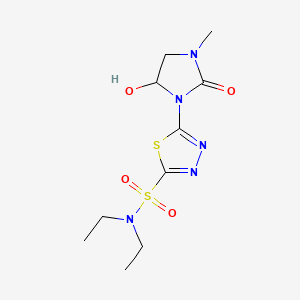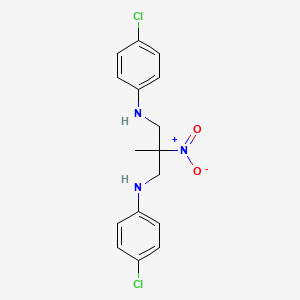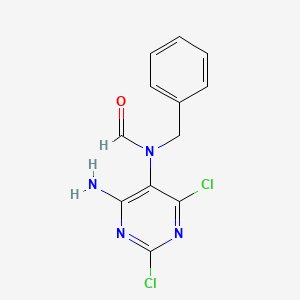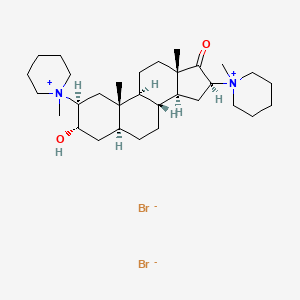
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is a complex organic compound that belongs to the class of steroid hormones. It is structurally related to androsterone, a well-known endogenous steroid hormone. This compound is characterized by its unique molecular structure, which includes a dibromide moiety and two pipecolinio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-alpha position.
Bromination: Addition of bromine atoms to the molecule.
Pipecolinio Substitution: Introduction of pipecolinio groups at the 2-beta and 16-beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Continuous Flow Chemistry: For efficient and controlled reactions.
Catalytic Processes: To enhance reaction rates and yields.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.
Scientific Research Applications
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an anticonvulsant.
Industry: Utilized in the development of novel pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily interacts with androgen receptors and GABA_A receptors.
Pathways Involved: Modulates the activity of these receptors, leading to changes in gene expression and cellular responses. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing its inhibitory effects on neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Androsterone: A structurally related endogenous steroid hormone with similar but less potent effects.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
Etiocholanolone: A metabolite of testosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is unique due to its dibromide moiety and pipecolinio substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
15500-69-3 |
|---|---|
Molecular Formula |
C31H54Br2N2O2 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one;dibromide |
InChI |
InChI=1S/C31H54N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-28,34H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,30-,31-;;/m0../s1 |
InChI Key |
NKKDTCFYEUEDCU-MDTWZBLYSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


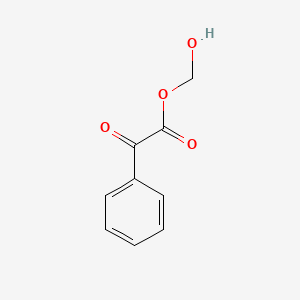
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
